molecular formula C8H12BrF B13453358 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane CAS No. 2866318-60-5

1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane

Cat. No.: B13453358
CAS No.: 2866318-60-5
M. Wt: 207.08 g/mol
InChI Key: TUNIUTQJVHYFLB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluorobicyclo[221]heptane is a bicyclic compound characterized by a bromomethyl group and a fluorine atom attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor, such as 4-fluorobicyclo[2.2.1]heptane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane is unique due to the presence of both bromomethyl and fluorine groups on a bicyclic framework. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .

Properties

CAS No.

2866318-60-5

Molecular Formula

C8H12BrF

Molecular Weight

207.08 g/mol

IUPAC Name

1-(bromomethyl)-4-fluorobicyclo[2.2.1]heptane

InChI

InChI=1S/C8H12BrF/c9-6-7-1-3-8(10,5-7)4-2-7/h1-6H2

InChI Key

TUNIUTQJVHYFLB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)CBr)F

Origin of Product

United States

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